molecular formula C12H9BrFNO2 B12309115 ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate

ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B12309115
M. Wt: 298.11 g/mol
InChI Key: YPEPGHTWGYCGFO-YCRREMRBSA-N
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Description

Ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate is a substituted acrylate derivative characterized by a conjugated enone system (α,β-unsaturated ester) with a cyano group at the α-position and a 3-bromo-5-fluorophenyl substituent at the β-position. The (E)-configuration of the double bond is critical for its reactivity and intermolecular interactions, as it influences steric and electronic effects. The bromo and fluoro substituents on the aromatic ring enhance its electrophilic character and may contribute to unique crystallographic packing behaviors, as seen in structurally analogous compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3/b9-3+

InChI Key

YPEPGHTWGYCGFO-YCRREMRBSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC(=C1)Br)F)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC(=C1)Br)F)C#N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation: The Primary Synthesis Route

Reaction Mechanism and Stoichiometry

The synthesis of ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate proceeds via a Knoevenagel condensation between 3-bromo-5-fluorobenzaldehyde and ethyl cyanoacetate (molar ratio 1:1–1.2). The reaction mechanism involves three stages:

  • Deprotonation : A base (e.g., sodium ethoxide) abstracts the acidic α-hydrogen from ethyl cyanoacetate, generating a resonance-stabilized enolate.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3-bromo-5-fluorobenzaldehyde, forming a β-hydroxy intermediate.
  • Elimination : The β-hydroxy intermediate undergoes dehydration to yield the α,β-unsaturated product.

The reaction is typically performed in anhydrous ethanol or toluene under reflux (80–110°C) for 6–24 hours. The (E)-isomer dominates due to thermodynamic stabilization from conjugation between the cyano group and the aromatic ring.

Optimization of Reaction Conditions

Table 1: Key Reaction Parameters and Their Impact on Yield
Parameter Optimal Condition Effect on Yield/Purity
Base Sodium ethoxide (0.1 eq) Higher selectivity for (E)-isomer vs. piperidine (lower stereocontrol)
Solvent Anhydrous ethanol Polar protic solvent enhances enolate formation
Temperature 80°C Balances reaction rate and decomposition risk
Reaction Time 12 hours >90% conversion (monitored via TLC)
Base Selection
  • Sodium ethoxide (NaOEt) outperforms organic bases like piperidine in minimizing side reactions (e.g., aldol condensation). A catalytic amount (0.1 equivalents) suffices for complete conversion.
  • Alternative bases (e.g., ammonium acetate) require longer reaction times (24+ hours) and yield mixtures of (E)/(Z)-isomers.
Solvent Effects
  • Ethanol provides a balance between solubility of reactants and base. Non-polar solvents (e.g., toluene) necessitate higher temperatures (110°C) but reduce ester hydrolysis.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Ar-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
  • FT-IR (KBr): ν 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Physical Properties

  • Purity : 95% (HPLC, UV detection at 254 nm).
  • Physical Form : Off-white crystalline powder.
  • Storage : Stable at room temperature for >12 months in airtight containers.

Challenges and Limitations

  • Isomer Separation : The (Z)-isomer (<5%) requires chromatographic removal (silica gel, hexane/ethyl acetate 4:1).
  • Moisture Sensitivity : Ethyl cyanoacetate is hygroscopic; reactions must exclude atmospheric moisture to prevent hydrolysis.
  • Scale-Up Issues : Exothermic elimination step necessitates controlled heating in industrial settings.

Applications in Target-Oriented Synthesis

The compound serves as a Michael acceptor in pharmaceutical intermediates:

  • Anticancer Agents : Reacts with indole derivatives to form tubulin polymerization inhibitors.
  • Kinase Inhibitors : Undergoes [4+2] cycloaddition with nitrile oxides to generate pyrazole scaffolds.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate exhibit antimicrobial properties. A study screening various derivatives found that certain structural modifications can enhance antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . This suggests potential for developing new antimicrobial agents based on the compound's structure.

Inhibition of Virulence Factors
The compound may also play a role in targeting virulence factors in pathogenic bacteria. For instance, the type III secretion system (T3SS) is crucial for the pathogenicity of certain Gram-negative bacteria. Compounds that modulate T3SS activity could lead to novel therapeutic strategies against infections caused by enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC) . this compound's unique functional groups may allow it to interfere with these systems.

Material Science

Synthesis of Advanced Materials
The compound's unique structure makes it a candidate for synthesizing advanced materials, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metals can be utilized in the creation of conductive polymers and organic light-emitting diodes (OLEDs). The incorporation of halogen atoms in its structure can enhance electronic properties, making it suitable for such applications.

Agricultural Chemistry

Pesticidal Properties
The structural characteristics of this compound suggest potential applications in agriculture as a pesticide or herbicide. Compounds with similar functionalities have been studied for their effectiveness against various pests and diseases in crops . The compound's ability to disrupt biological processes in pests could lead to the development of more effective agricultural chemicals.

Case Studies

Study Application Findings
Antimicrobial ActivityIdentified structural modifications that enhance activity against gram-positive bacteria.
Inhibition of T3SSDemonstrated potential for targeting virulence factors in E. coli infections.
Pesticidal PropertiesSuggested effectiveness against agricultural pests based on structural similarities with known pesticides.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate, we compare it with three structurally related acrylate derivatives:

Ethyl (E)-2-Cyano-3-(2,4-Dimethoxyphenyl)prop-2-enoate

  • Structural Differences : The methoxy groups at the 2- and 4-positions of the phenyl ring contrast with the bromo and fluoro substituents in the target compound. Methoxy groups are electron-donating, whereas bromo and fluoro groups are electron-withdrawing.
  • Crystallographic Data: The dimethoxy derivative crystallizes in the monoclinic space group $ P2_1/c $, with unit cell parameters $ a = 10.742 \, \text{Å}, b = 12.334 \, \text{Å}, c = 7.802 \, \text{Å} $.
  • Reactivity : Methoxy groups enhance resonance stabilization of the aromatic ring, whereas bromo/fluoro substituents increase susceptibility to nucleophilic aromatic substitution or cross-coupling reactions.

Ethyl 3-[2-Bromo-5-(Trifluoromethyl)Phenyl]prop-2-enoate

  • Structural Differences : The trifluoromethyl group at the 5-position introduces strong electron-withdrawing effects and steric bulk compared to the fluorine atom in the target compound.
  • Safety and Handling : The trifluoromethyl derivative has a CAS number (1345484-78-7) and is classified under GHS guidelines for acute toxicity (Category 4) and skin irritation (Category 2). The target compound’s safety profile may differ due to reduced fluorination and absence of trifluoromethyl groups.

Ethyl (E)-2-Cyano-3-[5-(3-Nitrophenyl)Furan-2-yl]prop-2-enoate

  • Structural Differences : Incorporation of a nitrophenyl-furan heterocycle introduces extended π-conjugation and redox-active nitro groups, absent in the target compound.
  • Electronic Properties : The nitro group significantly lowers the LUMO energy, enhancing electron-accepting capacity. In contrast, the bromo-fluorophenyl group in the target compound may provide moderate electron deficiency suitable for charge-transfer complexes.

Table 1: Comparative Analysis of Key Properties

Property Target Compound Dimethoxy Analog Trifluoromethyl Analog Nitrophenyl-Furan Analog
Substituents 3-Bromo-5-fluorophenyl 2,4-Dimethoxyphenyl 2-Bromo-5-(trifluoromethyl)phenyl 5-(3-Nitrophenyl)furan-2-yl
Electron Effects Moderate EWG (Br, F) Strong EDG (OCH₃) Strong EWG (CF₃) Strong EWG (NO₂)
Crystallographic Space Group Not reported $ P2_1/c $ Not reported Not reported
Reactivity Electrophilic aromatic substitution Resonance stabilization Cross-coupling prone Redox-active

Research Findings and Limitations

  • Structural predictions must rely on computational modeling or analogy.
  • Safety and Handling : The trifluoromethyl analog’s GHS classification suggests that halogenated acrylates require careful handling, but specific data for the target compound remain unavailable.
  • Synthetic Utility : The nitrophenyl-furan analog’s extended conjugation highlights the tunability of acrylate derivatives for optoelectronic applications. The target compound’s bromo and fluoro substituents could facilitate Suzuki-Miyaura coupling or fluorophilic interactions in supramolecular chemistry.

Biological Activity

Ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₉BrFNO₂ and a molecular weight of approximately 292.11 g/mol. Its structure includes a cyano group, an ethyl ester, and a bromo-fluoro-substituted phenyl ring, which contribute to its reactivity and biological profile .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes. For instance, derivatives of cyanoacrylate compounds have been found to inhibit mitochondrial pyruvate transport and related metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects on metabolic enzymes .
  • Antimicrobial Activity : Compounds with halogenated aromatic systems often display antimicrobial properties. The presence of bromine and fluorine in this compound may enhance its interaction with microbial cell membranes or specific target sites within pathogens, potentially leading to antimicrobial effects.
  • Cytotoxicity : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess cytotoxic properties worth exploring further.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of mitochondrial pyruvate transport enzymes
AntimicrobialPossible antimicrobial effects due to halogenated structure
CytotoxicityIndications of cytotoxic effects on cancer cell lines

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of various brominated compounds found that those with similar structural motifs exhibited significant activity against Gram-positive bacteria. The results suggested that the introduction of halogen atoms could enhance the lipophilicity and membrane permeability of the compounds, thus increasing their effectiveness against bacterial strains .

Case Study: Enzyme Inhibition

In another research effort focusing on enzyme inhibition, derivatives resembling this compound were tested for their ability to inhibit pyruvate dehydrogenase activity in isolated mitochondria. The findings indicated that at specific concentrations, these compounds effectively inhibited enzyme activity, leading to altered metabolic pathways in treated cells .

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